2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxybenzyl)acetamide
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Description
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxybenzyl)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties. It was first discovered in the 1980s, and since then, it has been the subject of numerous scientific studies.
Scientific Research Applications
Zinc Phthalocyanine Derivatives
- Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives, showing potential for photodynamic cancer therapy due to their high singlet oxygen quantum yield and good fluorescence properties. This research demonstrates the application in cancer treatment using photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Antipsychotic-like Compounds
- Wise et al. (1987) explored a series of novel potential antipsychotic agents that showed activity in behavioral animal tests without interacting with dopamine receptors, indicating a different mechanism of action from traditional antipsychotic drugs. These findings open up possibilities for developing new antipsychotic medications (Wise et al., 1987).
Anti-Salmonella Typhi Activity
- Salama (2020) synthesized new oxadiazole derivatives that demonstrated significant antibacterial activity against Salmonella typhi. This work contributes to the development of new antimicrobial agents targeting specific bacterial infections (Salama, 2020).
properties
IUPAC Name |
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-13-9-10-14(2)19-18(13)22-20(26-19)23(3)12-17(24)21-11-15-7-5-6-8-16(15)25-4/h5-10H,11-12H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIJJBNSXCYKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxybenzyl)acetamide |
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